molecular formula C7H6BrN5 B1530278 4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine CAS No. 1247771-25-0

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Cat. No. B1530278
M. Wt: 240.06 g/mol
InChI Key: ZZUWREGROFVVEI-UHFFFAOYSA-N
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Description

“4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine” is a chemical compound that belongs to the class of pyrazoles . Pyrazoles are a special class of N-heterocyclic compounds bearing a heteroaromatic five-membered ring with two adjacent nitrogen atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives is an important area of organic chemistry. For instance, allyl derivative reacts with 2-aminopyrimidine under thermolysis conditions to afford 1-allyl-4-hydroxy-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydroquinoline-3-carboxamide .


Molecular Structure Analysis

The molecular structure of “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine” can be represented by the molecular formula C7H6BrN5 . The InChI code for this compound is WVGCPEDBFHEHEZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Pyrazole derivatives are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields . They can undergo various chemical reactions to form structurally diverse derivatives .

Scientific Research Applications

1. Synthesis of Antidepressant Molecules

  • Summary of Application: This compound could potentially be used in the synthesis of antidepressant molecules. The synthesis of these molecules often involves metal-catalyzed procedures, and different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of antidepressants .

2. Therapeutic Potential of Imidazole Containing Compounds

  • Summary of Application: While not directly related to “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine”, imidazole containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs .

3. Synthesis of Anti-Depressant Molecules

  • Summary of Application: This compound could potentially be used in the synthesis of anti-depressant molecules. The synthesis of these molecules often involves metal-catalyzed reactions, and different transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in the synthesis of anti-depressants .

4. Synthesis of 4-Hydroxy-2-quinolones

  • Summary of Application: While not directly related to “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine”, the synthesis of 4-hydroxy-2-quinolones is an important area of research. These compounds are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

5. Synthesis of Novel Pyridine-Based Derivatives

  • Summary of Application: While not directly related to “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine”, the synthesis of novel pyridine-based derivatives via Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine has been reported .

Future Directions

The future directions in the research of “4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine” and similar compounds likely involve the exploration of their synthetic methodologies, biological activities, and potential applications in various fields .

properties

IUPAC Name

4-bromo-1-pyrimidin-2-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN5/c8-5-4-13(12-6(5)9)7-10-2-1-3-11-7/h1-4H,(H2,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUWREGROFVVEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)N2C=C(C(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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